Acyl-CoA Carboxylase Substrate Specificity
Acetyl-CoA (sodium salt) demonstrates quantitatively distinct kinetic behavior compared to propionyl-CoA when used as a substrate for acyl-CoA carboxylase enzymes. In a study using the AccA3 carboxylase from Streptomyces coelicolor, acetyl-CoA exhibited a Km of 220 ± 55 μM with a Vmax of 120 ± 8 mU min⁻¹ mg⁻¹, whereas propionyl-CoA showed a comparable Km of 240 ± 35 μM but a significantly higher Vmax of 680 ± 43 mU min⁻¹ mg⁻¹ [1]. This results in a specificity constant (Vmax/Km) of 2.8 for propionyl-CoA versus 0.5 for acetyl-CoA, representing a 5.6-fold difference in catalytic preference [1]. These data establish that acetyl-CoA cannot be substituted with propionyl-CoA in assays requiring the native substrate for accurate kinetic characterization.
| Evidence Dimension | Enzyme kinetic parameters for acyl-CoA carboxylase (AccA3) substrate specificity |
|---|---|
| Target Compound Data | Km = 220 ± 55 μM; Vmax = 120 ± 8 mU min⁻¹ mg⁻¹; Specificity constant (Vmax/Km) = 0.5 |
| Comparator Or Baseline | Propionyl-CoA: Km = 240 ± 35 μM; Vmax = 680 ± 43 mU min⁻¹ mg⁻¹; Specificity constant = 2.8 |
| Quantified Difference | 5.6-fold higher specificity constant for propionyl-CoA versus acetyl-CoA |
| Conditions | Coupled assay method with AccA3 carboxylase from Streptomyces coelicolor |
Why This Matters
Procurement of acetyl-CoA (sodium salt) rather than propionyl-CoA is essential for assays where the native substrate specificity must be maintained, as the 5.6-fold difference in catalytic efficiency would introduce significant bias in kinetic measurements.
- [1] Gago G, Diacovich L, Arabolaza A, Tsai SC, Gramajo H. Kinetic and structural analysis of a new group of acyl-CoA carboxylases found in Streptomyces coelicolor A3(2). J Biol Chem. 2011;286(13):11812-11821. Table 3. View Source
